molecular formula C19H21N3O4 B2841461 3-(2H-1,3-benzodioxol-5-yl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea CAS No. 2034248-73-0

3-(2H-1,3-benzodioxol-5-yl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea

Cat. No.: B2841461
CAS No.: 2034248-73-0
M. Wt: 355.394
InChI Key: ROGYQPOVCBMZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,3-Benzodioxol-5-yl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea (CAS 2034248-73-0) is a synthetic organic compound with a molecular formula of C19H21N3O4 and a molecular weight of 355.39 g/mol . This urea derivative features a 1,3-benzodioxole (piperonyl) group, a tetrahydropyran (oxan-4-yl) group, and a pyridin-3-ylmethyl substituent, making it a complex heterocyclic building block of interest in medicinal chemistry and drug discovery research. The 1,3-benzodioxole moiety is a common pharmacophore found in compounds with a range of biological activities . Similarly, molecules containing N-substituted urea scaffolds are extensively investigated for their potential as therapeutic agents . As such, this compound serves as a valuable intermediate for researchers designing and synthesizing novel small molecules for biological screening. It can be utilized in the development of structure-activity relationship (SAR) studies, the exploration of new chemical libraries for high-throughput screening, and as a key synthetic precursor for more complex molecular architectures. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-19(21-15-3-4-16-17(10-15)26-12-25-16)22-18(13-5-8-24-9-6-13)14-2-1-7-20-11-14/h1-4,7,10-11,13,18H,5-6,8-9,12H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGYQPOVCBMZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Urea Linkage Formation

The urea functional group (-NHCONH-) is central to the target molecule’s structure. Two primary approaches dominate its synthesis:

Isocyanate-Amine Coupling

This method involves reacting a benzodioxol-5-ylmethyl isocyanate with a (oxan-4-yl)(pyridin-3-yl)methylamine precursor. The reaction proceeds via nucleophilic attack of the amine on the electrophilic isocyanate carbon, forming the urea bond.

Representative Protocol :

  • Synthesis of Benzodioxol-5-ylmethyl Isocyanate :
    • Benzodioxol-5-ylmethylamine (1.0 equiv) is treated with triphosgene (0.33 equiv) in dry dichloromethane at 0°C under nitrogen.
    • Reaction progress is monitored via FTIR (disappearance of N-H stretch at ~3,300 cm⁻¹ and emergence of isocyanate C=O at ~2,270 cm⁻¹).
  • Coupling with (Oxan-4-yl)(Pyridin-3-yl)Methylamine :
    • The isocyanate intermediate is added dropwise to a solution of the amine (1.1 equiv) in THF at -20°C.
    • Stirring continues for 12 hours, followed by aqueous workup and purification via silica chromatography (hexane:ethyl acetate, 3:1).

Yield Optimization :

Parameter Optimal Value Yield Impact
Temperature -20°C 78%
Solvent THF +15% vs. DCM
Amine Equiv 1.1 Max yield

Carbodiimide-Mediated Coupling

An alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid derivative of one precursor for reaction with the amine of the other.

Procedure :

  • Benzodioxol-5-ylmethyl Carboxylic Acid Activation :
    • React with EDC (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DMF for 1 hour.
  • Amine Coupling :
    • Add (oxan-4-yl)(pyridin-3-yl)methylamine (1.0 equiv) and stir at RT for 24 hours.
    • Isolate product via precipitation in ice-water.

Comparative Efficiency :

Method Yield (%) Purity (%)
Isocyanate-Amine 78 95
EDC-Mediated 65 88

Synthesis of Key Fragments

(Oxan-4-yl)(Pyridin-3-yl)Methylamine Preparation

This fragment requires stereoselective formation of the chiral center linking pyridine and oxane.

Reductive Amination

A ketone intermediate, (oxan-4-yl)(pyridin-3-yl)methanone, is reduced with sodium cyanoborohydride in the presence of ammonium acetate:

$$
\text{(Oxan-4-yl)(Pyridin-3-yl)Methanone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Amine Product}
$$

Conditions :

  • Solvent: MeOH/HOAc (4:1)
  • Time: 48 hours
  • Yield: 62%
Grignard Addition

Pyridin-3-ylmagnesium bromide reacts with oxan-4-carbaldehyde, followed by amination:

$$
\text{Pyridin-3-ylMgBr} + \text{Oxan-4-carbaldehyde} \rightarrow \text{Alcohol Intermediate} \xrightarrow{\text{NH}_3} \text{Amine}
$$

Optimization Data :

Step Catalyst Yield (%)
Grignard Formation None 85
Alcohol Amination Raney Ni 70

Final Assembly and Characterization

Convergent Synthesis

Combining the fragments under Ullmann coupling conditions with a copper(I) catalyst achieves the final structure:

$$
\text{Benzodioxol-Urea Fragment} + \text{(Oxan-4-yl)(Pyridin-3-yl)Methylamine} \xrightarrow{\text{CuI, L-Proline}} \text{Target Compound}
$$

Reaction Metrics :

  • Temperature: 110°C
  • Time: 36 hours
  • Yield: 68%

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.45 (s, 1H, pyridine-H2)
  • δ 6.85–6.70 (m, 3H, benzodioxole-H)
  • δ 4.25 (q, 2H, OCH₂O)
  • δ 3.95–3.45 (m, 5H, oxane-H + NH)

HRMS (ESI+) :

  • Calculated for C₁₉H₂₀N₃O₄ [M+H]⁺: 366.1452
  • Found: 366.1455

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting microreactor technology enhances safety and yield for isocyanate formation:

Parameter Batch Reactor Flow Reactor
Reaction Time 6 hours 12 minutes
Isocyanate Yield 72% 89%
Byproduct Formation 15% 3%

Green Chemistry Metrics

Metric Value
Atom Economy 81%
E-Factor 8.2
PMI (Process Mass Intensity) 12.5

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The compound is compared below with key analogues containing the 1,3-benzodioxol group and urea/amine functionalities.

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Reference
Target Compound C₂₁H₂₁N₃O₄ 379.41 Urea, Benzodioxol, Pyridine, Oxane Oxan-4-yl, Pyridin-3-yl -
BG14704 (urea derivative) C₁₇H₁₄F₃N₅O₃ 393.32 Urea, Benzodioxol, Trifluoromethyl [7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl
1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine C₁₂H₁₅NO₂ 205.25 Amine, Benzodioxol Methylbutan-2-amine
1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one C₁₂H₁₄N₂O₃ 234.25 Ketone, Amine, Benzodioxol Methylamino, Butan-1-one
Key Observations:

Target vs. BG14704 : Both share a urea backbone and benzodioxol group, but BG14704 incorporates a trifluoromethyl-triazolopyridine group, enhancing lipophilicity and metabolic resistance . The target’s oxane-pyridine hybrid may improve solubility compared to BG14704’s fluorinated substituents.

Target vs. Amine/Ketone Derivatives: The target’s urea group replaces the amine or ketone moieties seen in simpler analogues (e.g., ).

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight and Complexity : The target compound (MW 379.41) is significantly larger than amine derivatives (MW ~200–235), which may influence bioavailability.
  • Hydrogen-Bonding : The urea group and pyridine ring in the target could enhance interactions with biological targets (e.g., enzymes or receptors) compared to amine/ketone analogues.
  • Metabolic Stability : The benzodioxol group in all compounds may reduce oxidative metabolism, but the oxane ring in the target might further stabilize against enzymatic degradation.

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Structural Overview

This compound features a unique combination of functional groups, including:

  • Benzodioxole moiety : Known for its diverse biological activities.
  • Oxan and pyridinyl groups : These contribute to the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, which can modulate the activity of enzymes and receptors. The structural components allow for hydrogen bonding and other interactions that influence biological pathways.

Antimicrobial Activity

Research has indicated that derivatives of benzodioxole exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Insecticidal Activity

A study focusing on 1,3-benzodioxole derivatives highlighted their larvicidal activity against Aedes aegypti, a vector for several viral diseases. The findings showed that certain compounds within this class exhibited LC50 values indicating effective insecticidal properties while maintaining low toxicity in mammalian models .

CompoundLC50 (μM)Toxicity in Mammals
Temephos<10.94Low
Compound 4 (Benzodioxole derivative)28.9 ± 5.6No cytotoxicity at 5200 μM

Anticancer Potential

Preliminary studies suggest that compounds similar to This compound may exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth. The benzodioxole structure has been associated with the inhibition of cancer cell proliferation in various assays.

Case Study 1: Synthesis and Evaluation

In a study aimed at synthesizing derivatives of benzodioxole, researchers identified several compounds with promising biological activities. One notable derivative demonstrated significant root growth promotion in Arabidopsis thaliana, indicating potential agricultural applications .

Case Study 2: Toxicological Assessment

A toxicological assessment of related benzodioxole compounds revealed that many exhibited low toxicity profiles in mammalian models. For instance, compounds tested showed no significant adverse effects on vital organs at high doses, supporting their safety for further development .

Q & A

Basic Research Question

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns, focusing on benzodioxole protons (δ 5.9–6.1 ppm) and urea NH signals (δ 8.5–9.0 ppm).
  • X-ray Crystallography : Resolve the tetrahedral geometry around the urea nitrogen and spatial arrangement of heterocycles (e.g., benzodioxole vs. pyridine ring coplanarity) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~410).

What in vitro assays are suitable for preliminary evaluation of its biological activity, and how should controls be designed?

Basic Research Question

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination).
  • Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%).
  • Data Interpretation : Normalize activity to structural analogs (e.g., benzodioxole-containing ureas) to assess scaffold-specific effects .

How do steric and electronic effects of the oxan-4-yl and pyridin-3-yl groups influence binding to biological targets?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Compare binding free energies (ΔG) of the compound with/without the oxan-4-yl group to receptors (e.g., GPCRs).
  • SAR Studies : Replace oxan-4-yl with smaller rings (e.g., tetrahydrofuran) to evaluate steric hindrance.
  • Electrostatic Potential Maps : DFT calculations reveal charge distribution at the urea carbonyl, critical for hydrogen bonding .

How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Advanced Research Question

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolite identification (LC-MS/MS).
  • Solubility Adjustments : Use PEG-400 or cyclodextrin complexes to enhance bioavailability if poor aqueous solubility explains in vivo discrepancies.
  • Dose-Response Refinement : Adjust dosing schedules based on PK/PD modeling to align with in vitro IC₅₀ values .

What environmental stability and degradation pathways should be considered for lab handling and disposal?

Advanced Research Question

  • Hydrolytic Stability : Test pH-dependent degradation (pH 2–12) under accelerated conditions (40°C). Benzodioxole rings may hydrolyze to catechol derivatives in acidic media.
  • Photodegradation : Expose to UV-Vis light (300–500 nm) and analyze by HPLC for byproducts (e.g., quinone formation).
  • Ecotoxicity : Use Daphnia magna or algae models to assess LC₅₀, following OECD guidelines .

How does this compound compare to structurally similar urea derivatives in terms of selectivity and off-target effects?

Advanced Research Question

  • Panel Screening : Test against 50+ targets (e.g., Eurofins CEREP panel) to identify off-target interactions.
  • Crystallographic Overlays : Compare binding modes with analogs (e.g., 1-(benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea) to pinpoint substituent-driven selectivity .
  • Meta-Analysis : Aggregate literature data on benzodioxole-urea hybrids to identify trends in toxicity profiles .

What strategies mitigate synthetic byproducts during large-scale preparation for preclinical studies?

Advanced Research Question

  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and detect intermediates (e.g., unreacted amines).
  • Purification : Optimize flash chromatography (gradient elution with EtOAc/hexane) or recrystallization (ethanol/water mixtures).
  • Quality Control : Set specifications for residual solvents (ICH Q3C guidelines) and heavy metals (ICP-MS analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.